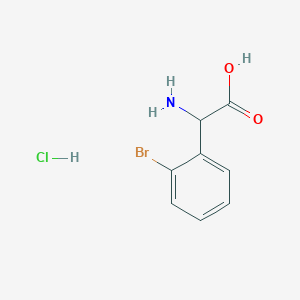
Amino(2-bromophenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by the presence of an amino group, a bromophenyl group, and a carboxylic acid group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride typically involves the bromination of phenylacetic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile. The brominated intermediate is then subjected to amination using ammonia or an amine derivative under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Oxidation and Reduction: The amino and carboxylic acid groups can undergo oxidation to form corresponding oxo or hydroxyl derivatives, and reduction to form amine or alcohol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the chiral center .
Major Products Formed
The major products formed from these reactions include substituted phenylacetic acid derivatives, biaryl compounds, and various amino acid analogs. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry
In chemistry, (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride is used as a building block for the synthesis of complex organic molecules. Its chiral nature makes it an important intermediate in asymmetric synthesis and chiral resolution studies .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of amino acids and their derivatives in biological systems .
Medicine
In medicine, (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride is investigated for its potential therapeutic applications. It is used in the development of drugs targeting neurological disorders and as a precursor for the synthesis of active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its reactivity and functional groups make it a versatile intermediate in the manufacture of dyes, polymers, and agrochemicals .
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromophenyl group can participate in hydrophobic interactions. These interactions modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid hydrochloride
- 2-Bromophenylacetic acid
- 2-Amino-2-phenylacetic acid
Uniqueness
(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride is unique due to its chiral center and the presence of both amino and bromophenyl groups. This combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H9BrClNO2 |
|---|---|
Molecular Weight |
266.52 g/mol |
IUPAC Name |
2-amino-2-(2-bromophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8BrNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H |
InChI Key |
SAXXAMCWURKCHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


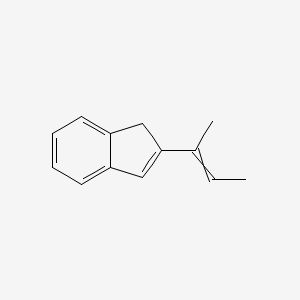
![3-{5-[(2-Ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12514668.png)
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-](/img/structure/B12514673.png)
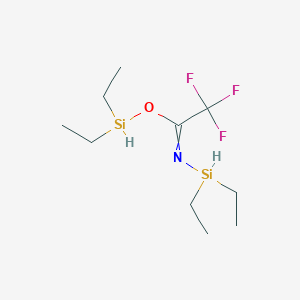
![2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)-](/img/structure/B12514682.png)
![2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B12514686.png)
![2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol](/img/structure/B12514690.png)
![N-benzyl-N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]-1-phenylmethanamine](/img/structure/B12514703.png)
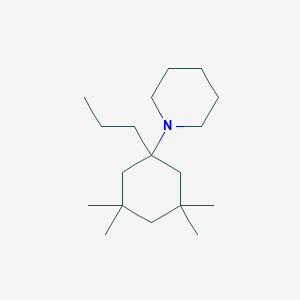
![1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12514709.png)
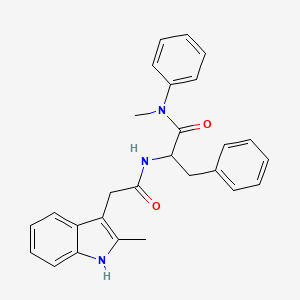
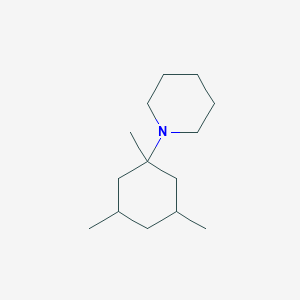
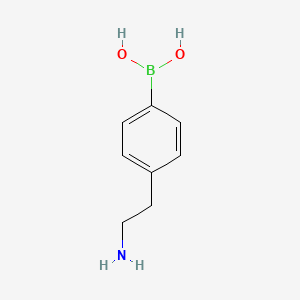
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester](/img/structure/B12514728.png)
